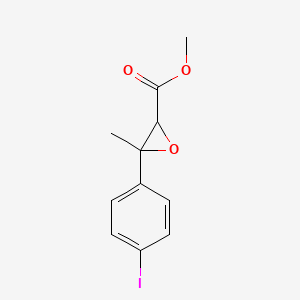

Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate

Description

Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate is an oxirane (epoxide) derivative featuring a para-iodophenyl substituent and a methyl ester group. Its structure combines a reactive epoxide ring with a heavy halogen (iodine), which confers unique electronic and steric properties.

Properties

Molecular Formula |

C11H11IO3 |

|---|---|

Molecular Weight |

318.11 g/mol |

IUPAC Name |

methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C11H11IO3/c1-11(9(15-11)10(13)14-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 |

InChI Key |

SCQSSHLFRSASFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C(=O)OC)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 4-iodobenzaldehyde with methyl acetoacetate and thiourea under microwave irradiation. This reaction is promoted by iodine and conducted under solvent-free conditions, resulting in high yield and good purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to scale up the synthesis. This includes controlling the temperature, pressure, and reaction time to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.

Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes, depending on the target .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs and their substituents:

Electronic and Steric Effects

- Iodine (Target Compound): The para-iodo group is electron-withdrawing due to its high polarizability, which stabilizes the epoxide ring via inductive effects.

- Chloro/Bromo : Smaller halogens (Cl, Br) exert weaker electron-withdrawing effects than iodine. Bromine’s intermediate size may balance electronic and steric effects, making it a common substituent in bioactive molecules .

- Methoxy : The para-methoxy group is electron-donating, increasing electron density on the phenyl ring and destabilizing the epoxide. This enhances reactivity toward electrophiles or nucleophiles .

Physicochemical Properties

- Solubility: The iodine substituent’s hydrophobicity likely reduces aqueous solubility compared to methoxy or chloro analogs. For example, methyl-substituted analogs (e.g., CAS 63478-69-3) may exhibit higher solubility in non-polar solvents .

- Molecular Weight : The iodine atom significantly increases molecular weight (~332 g/mol vs. ~206–271 g/mol for other analogs), impacting diffusion rates and bioavailability .

Biological Activity

Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodobenzaldehyde with a suitable epoxide precursor. The following general reaction scheme outlines the synthesis:

- Starting Materials : 4-Iodobenzaldehyde and a methylating agent.

- Reaction Conditions : The reaction is conducted under controlled temperature and pH to promote the formation of the epoxide.

- Isolation : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |

| Escherichia coli | 0.030 mg/mL | 0.060 mg/mL |

| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |

The compound exhibited MIC values significantly lower than common antibiotics like ampicillin, indicating its potential as a novel antimicrobial agent .

Cytotoxicity and Antitumor Activity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation in prostate cancer cells, demonstrating potential as an anticancer agent.

Case Study: Prostate Cancer Cell Lines

- Cell Line : LNCaP (androgen-sensitive prostate cancer)

- IC50 Value : Approximately 1 µM

- Mechanism : Induction of apoptosis through caspase activation and modulation of androgen receptor signaling pathways.

This suggests that the compound may serve as a lead structure for developing new treatments for androgen-dependent cancers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

- Iodine Substitution : The presence of iodine on the phenyl ring enhances lipophilicity, potentially improving cell membrane permeability.

- Epoxide Functionality : The epoxide group is known to react with nucleophiles, which may contribute to its reactivity and biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.